molecular formula C14H14N2O B8010085 N-Benzyl(2-pyridyl)acetamide

N-Benzyl(2-pyridyl)acetamide

Cat. No. B8010085
M. Wt: 226.27 g/mol
InChI Key: PELWENYNXIJWRI-UHFFFAOYSA-N
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Description

N-Benzyl(2-pyridyl)acetamide is a useful research compound. Its molecular formula is C14H14N2O and its molecular weight is 226.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Benzothiazolinone acetamide analogs, related to N-Benzyl(2-pyridyl)acetamide, have been synthesized and studied for their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds showed good light-harvesting efficiency and free energy of electron injection, making them promising for photovoltaic applications. They also exhibited notable non-linear optical (NLO) activity and were investigated for ligand-protein interactions with Cyclooxygenase 1 (COX1) (Mary et al., 2020).

  • N-(2-Pyridyl)-2-[2(3H)-benzazolone-3-yl]acetamide derivatives have been synthesized and demonstrated significant antinociceptive and anti-inflammatory activities in mice. These findings suggest potential applications in developing pain relief and anti-inflammatory drugs (Doğruer et al., 1997).

  • A study on the anionic rearrangement of 2-benzyloxypyridine, which is structurally related to this compound, has led to a formal synthesis of carbinoxamine, an antihistamine drug. This methodology could be valuable for the synthesis of other pharmaceutical compounds (Yang & Dudley, 2009).

  • Acetamide derivatives, including this compound, have been synthesized and evaluated as corrosion inhibitors. The research showed promising inhibition efficiencies, suggesting their potential application in protecting metals from corrosion (Yıldırım & Cetin, 2008).

  • N-Benzyl 2-acetamido-2-substituted acetamides showed potent anticonvulsant activities, indicating their potential use in epilepsy treatment. Some derivatives also displayed pain-attenuating activities in a mouse model, suggesting broader therapeutic applications (Baruah et al., 2012).

  • Thiazolyl N-benzyl-substituted acetamide derivatives were synthesized and evaluated for Src kinase inhibitory and anticancer activities. One derivative showed significant inhibition of cell proliferation in human carcinoma cells, highlighting potential applications in cancer therapy (Fallah-Tafti et al., 2011).

properties

IUPAC Name

N-benzyl-2-pyridin-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c17-14(10-13-8-4-5-9-15-13)16-11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELWENYNXIJWRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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